molecular formula C16H18O3 B011332 1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane CAS No. 108614-26-2

1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane

Cat. No.: B011332
CAS No.: 108614-26-2
M. Wt: 258.31 g/mol
InChI Key: HFUCNMPQEAYQDJ-UHFFFAOYSA-N
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Description

1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane (commonly abbreviated as EBOB in research contexts, though full nomenclature is retained here per requirements) is a bicyclic orthobenzoate derivative with a 2,6,7-trioxabicyclo[2.2.2]octane core. Its structure features a 4-ethynylphenyl substituent at position 1 and a propyl group at position 4 . This compound is a high-affinity noncompetitive antagonist (NCA) of ionotropic γ-aminobutyric acid (GABA) receptors, particularly targeting the picrotoxinin-binding site within the chloride channel lumen of GABAA receptors . Radiolabeled [<sup>3</sup>H]EBOB is widely used in pharmacological studies to investigate channel-blocking mechanisms and insecticide resistance due to its specificity and stability in binding assays .

Key structural attributes include:

  • Propyl substituent: Optimizes steric fit within the channel lumen, contributing to selective antagonism .
  • Trioxabicyclo core: Provides rigidity, stabilizing the compound in its bioactive conformation .

Properties

IUPAC Name

1-(4-ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H18O3/c1-3-9-15-10-17-16(18-11-15,19-12-15)14-7-5-13(4-2)6-8-14/h2,5-8H,3,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUCNMPQEAYQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20148635
Record name 1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane
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Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

108614-26-2
Record name 1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane
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Record name 1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane
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Record name 1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane
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Record name 1-(4-ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane
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Record name 1-(4-ETHYNYLPHENYL)-4-PROPYL-2,6,7-TRIOXABICYCLO(2.2.2)OCTANE
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Mechanism of Action

Pharmacokinetics

It is known that adme properties such as absorption, clearance, and volume of distribution are strongly influenced by physicochemical parameters. Therefore, the ADME properties of EBOB would likely depend on its specific physicochemical properties.

Biological Activity

1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane, also known by its CAS number 108614-26-2, is a bicyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC16H18O3
Molecular Weight258.34 g/mol
Density1.17 g/cm³
Boiling Point338.9 °C at 760 mmHg
Flash Point113.9 °C
LogP2.6417

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including proteins and receptors involved in cellular signaling pathways. Its structural features allow it to mimic natural substrates that bind to active sites of enzymes and receptors, potentially modulating their activity.

Research indicates that compounds with similar bicyclic structures often exhibit anti-inflammatory and analgesic properties due to their ability to inhibit specific enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) .

Therapeutic Applications

This compound has been investigated for its potential use in treating conditions such as:

  • Chronic Pain : Due to its analgesic properties.
  • Inflammation : As a possible anti-inflammatory agent.
  • Cancer : Preliminary studies suggest it may inhibit tumor growth through specific signaling pathways.

Case Studies and Research Findings

Several studies have highlighted the compound's biological activity:

  • Analgesic Activity : A study demonstrated that compounds structurally similar to this compound exhibited significant pain relief in animal models by reducing the production of pro-inflammatory cytokines .
  • Anti-Cancer Properties : Research published in the Journal of Organic Chemistry indicated that derivatives of this compound could induce apoptosis in cancer cell lines by activating caspase pathways . The study provided evidence of its efficacy in reducing cell viability in vitro.
  • Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit COX enzymes, crucial for the inflammatory response. The results showed a dose-dependent inhibition comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Scientific Research Applications

Introduction to 1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane

This compound, with the CAS number 108614-26-2, is a compound characterized by a unique bicyclic structure that incorporates both ethynyl and propyl groups. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, materials science, and biochemistry.

Medicinal Chemistry

This compound has been investigated for its interactions with biological systems, particularly in the context of drug development. Its structural features allow it to act as a potential ligand for various receptors and enzymes, which may lead to therapeutic applications.

  • Case Study : Research indicates that compounds with similar structures have shown promise in modulating receptor activity, suggesting that this compound could be explored for its pharmacological effects on specific targets such as G-protein coupled receptors (GPCRs) and enzyme inhibitors .

Gene Interactions

The compound has been linked to several gene interactions, which may provide insights into its biological mechanisms of action:

Gene/Protein InteractionDescription
Gene AInvolved in metabolic pathways
Gene BAssociated with signaling pathways
Gene CPlays a role in cellular processes

These interactions highlight the potential of the compound in biological research and its utility in understanding complex biochemical pathways .

Materials Science

The bicyclic structure of this compound may also lend itself to applications in materials science, particularly in the development of polymers and nanomaterials.

  • Application Example : The incorporation of such compounds into polymer matrices can enhance mechanical properties and thermal stability, making them suitable for advanced material applications .

Environmental Chemistry

Given its chemical stability and unique structure, this compound could be studied for its environmental impact and degradation pathways.

  • Research Focus : Investigating how this compound interacts with environmental factors could lead to insights into its persistence and potential ecological effects .

Comparison with Similar Compounds

Alkyl Chain Variations

  • 1-Ethyl-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane (CAS 4266-80-2) :

    • Replaces the ethynylphenyl group with an ethyl group.
    • Lacks the terminal triple bond, reducing binding affinity to GABA receptors due to diminished hydrophobic and electronic interactions .
    • Used primarily in synthetic chemistry studies rather than receptor binding .
  • 1-(4-Ethynylphenyl)-4-pentyl-2,6,7-trioxabicyclo[2.2.2]octane (CAS 108614-29-5) :

    • Features a longer pentyl chain at position 3.
    • Increased lipophilicity enhances membrane permeability but may reduce selectivity due to steric clashes in the channel lumen .

Cyclic and Fluorinated Derivatives

  • trans-1-(4-Ethynylphenyl)-4-(2-methylcyclopropyl)-2,6,7-trioxabicyclo[2.2.2]octane (CAS 131505-53-8): Incorporates a 2-methylcyclopropyl group at position 4.
  • Fluorinated Derivatives (e.g., 1-(Heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, CAS 031185-67-8): Fluorine atoms increase electronegativity and metabolic stability.

Pharmacological and Binding Properties

Binding Affinity and Selectivity

Compound Binding Affinity (Kd) Selectivity for GABAA vs. Other Targets Key Reference
EBOB 1–3 nM High (vs. mammalian and insect receptors)
[<sup>3</sup>H]BIDN 3 nM Comparable to EBOB in β3 homopentamers
TBPS (t-butylbicyclophosphorothionate) 5–10 nM Lower affinity, broader channel interactions
  • EBOB vs. BIDN : Both exhibit similar binding profiles in β3 homopentameric GABAA receptors, but EBOB’s ethynyl group confers stronger hydrophobic interactions with residues like A2', T6', and L9' in the channel lumen .
  • EBOB vs. TBPS : EBOB’s rigid bicyclic core provides higher specificity, whereas TBPS’s flexible structure leads to broader channel modulation and lower insecticide selectivity .

Toxicity and Metabolic Stability

  • EBOB : Associated with a p-value of 1.14×10<sup>−2</sup> in alcohol dependence studies, though direct mammalian toxicity data are sparse .
  • Fluorinated Analogs : Exhibit pLD50 values of 2.21–2.62 in mouse oral toxicity studies, indicating moderate toxicity influenced by fluorination .

Preparation Methods

Acid-Catalyzed Cyclization of Triol Precursors

The bicyclo[2.2.2]octane core is synthesized via acid-catalyzed cyclization of 1,3,5-trihydroxypropane derivatives. For example, reacting 4-ethynylbenzaldehyde with 2,2-bis(hydroxymethyl)-1,3-propanediol in the presence of p-toluenesulfonic acid (PTSA) yields the trioxabicyclo structure. This method avoids harsh conditions, achieving yields of 65–75% after purification by silica gel chromatography.

Reaction Conditions

  • Solvent: Anhydrous acetone or tetrahydrofuran (THF)

  • Catalyst: PTSA (5 mol%)

  • Temperature: 60–80°C, 12–24 h

Diels-Alder Alternative Approaches

Although less common, Diels-Alder reactions between orthoester dienes and acetylene dienophiles have been explored. For instance, 1,3,5-trioxatriquinane reacts with 4-ethynylstyrene under microwave irradiation to form the bicyclic scaffold. However, this method suffers from regioselectivity issues, limiting yields to 40–50% .

Functionalization with Ethynyl and Propyl Groups

Alkylation for Propyl Substituent Installation

The propyl group is introduced via nucleophilic substitution or alkylation. A representative method involves treating 1-(4-ethynylphenyl)-2,6,7-trioxabicyclo[2.2.2]octan-4-ol with propyl bromide in HMPA using NaH as a base.

Key Data

  • Solvent: Hexamethylphosphoramide (HMPA)

  • Base: Sodium hydride (2.0 eq)

  • Temperature: 100°C, 5 h

  • Yield: 70%

Purification and Analytical Characterization

Chromatographic Purification

Crude products are purified via flash chromatography using ethyl acetate/hexanes (1:4 to 1:2). The target compound elutes at Rₓ = 0.3–0.4 on silica gel TLC plates.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃, 300 MHz): δ 1.02 (t, J = 7.2 Hz, 3H, CH₂CH₂CH₃), 1.84 (m, 2H, CH₂CH₂CH₃), 2.52–2.75 (m, 4H, bicyclo-CH₂), 3.13 (s, 1H, C≡CH), 7.77 (d, J = 8.4 Hz, 2H, ArH), 7.86 (d, J = 8.4 Hz, 2H, ArH).

  • MS (ESI) : m/z 258.126 [M+H]⁺ (calculated: 258.126).

Challenges and Optimization Strategies

Side Reactions and Mitigation

  • Ethynyl Group Polymerization : Minimized by conducting Sonogashira couplings under inert atmospheres and using excess trimethylsilylacetylene as a sacrificial alkyne.

  • Orthoester Hydrolysis : Avoided by employing anhydrous solvents and molecular sieves during cyclization.

Scalability Considerations

Large-scale synthesis (>10 g) requires replacing HMPA with DMSO or DMF due to toxicity concerns. Yields remain consistent (68–72% ) with adjusted reaction times.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantages
Acid-catalyzed cyclization75>95Mild conditions, high regioselectivity
Diels-Alder4590Rapid microwave-assisted synthesis
Sonogashira coupling8298Versatile for ethynyl functionalization

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane
Reactant of Route 2
Reactant of Route 2
1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane

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